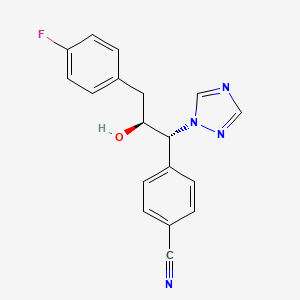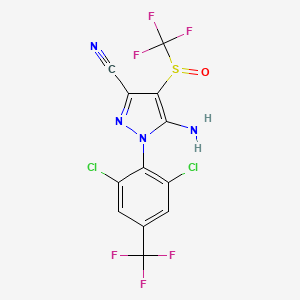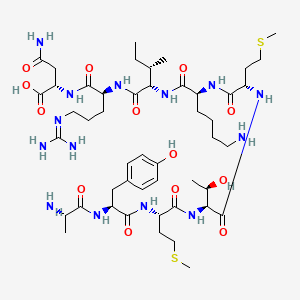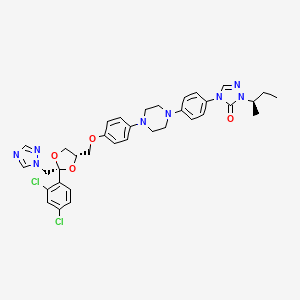
Flamprop-metil
Descripción general
Descripción
Flamprop-methyl is a synthetic herbicide belonging to the arylalanine class. It is primarily used for the post-emergence control of wild oats and other grass weeds in wheat and triticale crops. The compound is known for its selective action, targeting specific weeds without harming the main crop. Flamprop-methyl is a chiral molecule, and its technical material is an isomeric mixture .
Aplicaciones Científicas De Investigación
Flamprop-methyl has been extensively studied for its herbicidal properties. It is used in agricultural research to develop effective weed control strategies. Additionally, its mode of action has been investigated to understand its selectivity and potential environmental impact. In the field of environmental science, flamprop-methyl is used as a reference standard for pesticide residue analysis in food and environmental samples .
Mecanismo De Acción
Target of Action
Flamprop-Methyl primarily targets the microtubules in plant cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
Flamprop-Methyl interacts with its targets by disrupting the normal function of microtubules . It severely disturbs the orientation of spindle and phragmoblast microtubules, leading to defective spindle and phragmoblast structures . This disruption hampers regular cell plate deposition in cytokinesis, a critical process in cell division .
Biochemical Pathways
The primary biochemical pathway affected by Flamprop-Methyl is the process of cell division . By disrupting the normal function of microtubules, Flamprop-Methyl interferes with the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division . This interference leads to a halt in cell division activity within 4 hours when seedlings are root treated with 50 microM of Flamprop-Methyl .
Pharmacokinetics
It’s known that flamprop-methyl is a post-emergence herbicide, suggesting that it is likely absorbed by the leaves of plants and then distributed throughout the plant .
Result of Action
The primary result of Flamprop-Methyl’s action is the cessation of cell division in the treated plants . This cessation occurs due to the disruption of microtubule function, which prevents the formation of the mitotic spindle and thus halts the process of cell division . This disruption of cell division can lead to the death of the plant, making Flamprop-Methyl an effective herbicide .
Action Environment
The action of Flamprop-Methyl can be influenced by various environmental factorsIt’s also important to note that Flamprop-Methyl is used as a post-emergence herbicide, indicating that its effectiveness may be influenced by the growth stage of the weeds at the time of application .
Análisis Bioquímico
Biochemical Properties
Flamprop-Methyl is known to inhibit cell elongation and cell division in the stem, thereby inhibiting plant growth . It is selective and systemic, absorbed by leaves . The compound undergoes hydrolysis to flamprop, which is then translocated readily in the phloem of the leaves basipetally to the stem .
Cellular Effects
Flamprop-Methyl has been found to have significant effects on cellular processes. It severely disturbs the orientation of spindle and phragmoblast microtubules, leading to defective spindle and phragmoblast structures . In late anaphase and early telophase cells, phragmoblast microtubules are disorganized in multiple arrays that hamper regular cell plate deposition in cytokinesis .
Molecular Mechanism
Flamprop-Methyl exerts its effects at the molecular level through a unique antimicrotubule mechanism of action . It affects the orientation of spindle and phragmoblast microtubules, possibly by minus-end microtubule disassembly . Unlike known microtubule disrupter herbicides, Flamprop-Methyl and its biologically active metabolite flamprop do not inhibit soybean tubulin polymerization to microtubules in vitro .
Temporal Effects in Laboratory Settings
It is known that when seedlings are root treated with 50 microM of Flamprop-Methyl, cell division activity in meristematic root tip cells ceases within 4 hours .
Metabolic Pathways
Flamprop-Methyl is metabolically transformed in organisms. Studies on the metabolic fate of Flamprop-Methyl in vitro by liver microsomes from various vertebrates revealed a variety of possible transformations of the thiourea .
Transport and Distribution
Flamprop-Methyl is absorbed by the leaves and undergoes hydrolysis to flamprop, which is then translocated readily in the phloem of the leaves basipetally to the stem .
Subcellular Localization
Given its mode of action, it is likely that Flamprop-Methyl or its metabolites interact with microtubules, which are components of the cytoskeleton located throughout the cytoplasm of the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Flamprop-methyl is synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form N-benzoyl-3-chloro-4-fluoroaniline. This intermediate is then reacted with methyl 2-bromopropionate under basic conditions to yield flamprop-methyl .
Industrial Production Methods: The industrial production of flamprop-methyl involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization and quality control measures to ensure the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Flamprop-methyl undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and under acidic or basic conditions, flamprop-methyl can hydrolyze to form its corresponding acid and alcohol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize flamprop-methyl, leading to the formation of various oxidized products.
Substitution: Nucleophilic substitution reactions can occur with flamprop-methyl, especially at the aromatic ring, leading to the formation of substituted derivatives
Major Products Formed: The major products formed from these reactions include the corresponding acid, alcohol, and various substituted derivatives depending on the reagents and conditions used .
Comparación Con Compuestos Similares
Flamprop: The parent compound of flamprop-methyl, also used as a herbicide.
Pendimethalin: Another mitotic disrupter herbicide with a similar antimicrotubule mechanism of action.
Trifluralin: A herbicide that also disrupts microtubule formation but has a different chemical structure
Uniqueness: Flamprop-methyl is unique due to its specific selectivity for wild oats and other grass weeds, making it highly effective in wheat and triticale crops. Its chiral nature and the presence of both chloro and fluoro substituents on the aromatic ring contribute to its distinct chemical properties and herbicidal activity .
Propiedades
IUPAC Name |
methyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNIGDFIUWJJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040353 | |
| Record name | Flamprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52756-25-9 | |
| Record name | Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52756-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YU8B2B2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of flamprop-methyl?
A1: While the precise mechanism remains unclear, research suggests that flamprop-methyl disrupts plant growth by interfering with the differentiation of vascular tissues. [] This disruption can lead to stunted growth, particularly in the higher internodes and the shoot apex of treated plants. []
Q2: Does flamprop-methyl affect cell division and elongation?
A2: Yes, histological studies indicate that flamprop-methyl inhibits both cell division and cell elongation in treated plants. [] This dual inhibition contributes to the overall growth suppression observed in susceptible weed species.
Q3: What is the molecular formula and weight of flamprop-methyl?
A3: The molecular formula of flamprop-methyl is C18H17ClFNO3, and its molecular weight is 349.8 g/mol.
Q4: Can flamprop-methyl be safely combined with other herbicides in tank mixtures?
A4: Compatibility varies depending on the specific herbicide. While flamprop-methyl shows good compatibility with MCPA (2-methyl-4-chlorophenoxyacetic acid) under field conditions, [] antagonism has been observed with herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), dicamba (3,6-dichloro-2-methoxybenzoic acid), and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). [, ]
Q5: Does the addition of 3,6-dichloropicolinic acid influence flamprop-methyl's efficacy?
A5: Interestingly, combining flamprop-methyl with 3,6-dichloropicolinic acid can lead to reduced wild oat control, indicating antagonism between these herbicides. [] This effect was observed under both field and greenhouse conditions. []
Q6: How does flamprop-methyl perform under different soil moisture conditions?
A6: Studies show that the effectiveness of flamprop-methyl is influenced by soil moisture. Its efficacy is significantly reduced under low soil water content conditions compared to high soil water content conditions. []
Q7: Does freezing temperature affect the efficacy of flamprop-methyl?
A7: Research indicates that exposing wild oat to a single night of freezing temperature (−4 °C) before or after flamprop-methyl application does not negatively impact the herbicide's efficacy. []
Q8: How does the ester moiety of flamprop-methyl affect its herbicidal activity?
A8: The specific ester group plays a crucial role in the compound's activity and selectivity. Studies on flamprop analogs demonstrate that the L-isomers of the methyl, ethyl, and isopropyl esters are preferentially hydrolyzed by a specific esterase in oat tissues. [] This stereospecific hydrolysis contributes to the superior herbicidal activity of L-flamprop-methyl compared to its racemic mixture. []
Q9: What is the primary route of degradation for flamprop-methyl in soil?
A9: The primary degradation pathway involves hydrolysis of the ester bond, forming the corresponding carboxylic acid (flamprop) and its glucuronide conjugate. [, ] This metabolic pathway contributes to the relatively rapid degradation of flamprop-methyl in soil.
Q10: How is flamprop-methyl metabolized in wheat?
A10: In wheat, the main metabolic pathway involves the hydrolysis of the ester bond to yield the corresponding carboxylic acid, which exists in both free and conjugated forms. [] This process contributes to the selectivity of flamprop-methyl, as it is more rapidly metabolized in wheat compared to susceptible weed species. [, ]
Q11: How is flamprop-methyl metabolized in rats?
A11: Similar to its metabolism in plants, the primary metabolic pathway in rats involves hydrolysis to flamprop acid. [] Other metabolic routes include aromatic hydroxylation of the benzoyl ring and conjugation. [] Elimination is rapid, primarily through feces, with significant sex-based differences in excretion routes. []
Q12: Has resistance to flamprop-methyl been reported in wild oat populations?
A12: Yes, studies have identified wild oat populations resistant to flamprop-methyl, sometimes exhibiting multiple herbicide resistance, including resistance to ACCase inhibitors and imazamethabenz. [, ]
Q13: What is known about the inheritance of flamprop-methyl resistance?
A13: Research suggests that resistance to flamprop-methyl in wild oat is inherited as a nuclear, partially dominant trait. [] This finding has important implications for understanding the potential spread of resistance within wild oat populations.
Q14: What is the persistence of flamprop-methyl in soil?
A14: Flamprop-methyl breaks down relatively rapidly in soil. The time required for 50% dissipation varies depending on soil type, ranging from approximately 1-2 weeks in sandy loam, clay, and medium loam soils to 2-3 weeks in peat soil. []
Q15: What analytical techniques are commonly employed in flamprop-methyl research?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors is frequently used for the separation, identification, and quantification of flamprop-methyl and its metabolites in various matrices. [] Radiolabeled ([14C]) flamprop-methyl is often used in metabolism and degradation studies to track the fate of the herbicide in plants, animals, and the environment. [, , , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















